molecular formula C10H16NO6PS B160174 Diethyl (4-sulfamoylphenyl) phosphate CAS No. 1981-20-0

Diethyl (4-sulfamoylphenyl) phosphate

Cat. No.: B160174
CAS No.: 1981-20-0
M. Wt: 309.28 g/mol
InChI Key: XTOFAPRXSMHBMO-UHFFFAOYSA-N
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Description

Diethyl (4-sulfamoylphenyl) phosphate is an organophosphorus compound featuring a phosphate ester backbone with diethyl groups and a 4-sulfamoylphenyl substituent. The sulfamoyl group (-SO₂NH₂) is a critical pharmacophore in medicinal chemistry, often associated with enzyme inhibition and bioactivity .

Properties

CAS No.

1981-20-0

Molecular Formula

C10H16NO6PS

Molecular Weight

309.28 g/mol

IUPAC Name

diethyl (4-sulfamoylphenyl) phosphate

InChI

InChI=1S/C10H16NO6PS/c1-3-15-18(12,16-4-2)17-9-5-7-10(8-6-9)19(11,13)14/h5-8H,3-4H2,1-2H3,(H2,11,13,14)

InChI Key

XTOFAPRXSMHBMO-UHFFFAOYSA-N

SMILES

CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)(=O)N

Canonical SMILES

CCOP(=O)(OCC)OC1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Sulfonamide Derivatives with Anticonvulsant Activity

Compounds such as 2,2-dipropyl-N1-(4-sulfamoylphenyl)malonamide (18b) and 2,2-dimethyl-N-(4-sulfamoylphenyl)cyclopropane-1,1-dicarboxamide (12c) exhibit potent anticonvulsant activity. These molecules share the 4-sulfamoylphenyl moiety but replace the phosphate ester with malonamide or cyclopropane-carboxamide groups. Key findings include:

  • 18b showed an ED₅₀ of 16.36 mg/kg in the maximal electroshock seizure (MES) test, with a protective index (PI) of 24.8 .
  • 12c demonstrated an ED₅₀ of 22.50 mg/kg in the subcutaneous pentylenetetrazole (scPTZ) test (PI = 20.4) .

Carbonic Anhydrase Inhibitors

1H-indole-2,3-dione 3-[N-(4-sulfamoylphenyl)thiosemicarbazones] (4a–m) and quinazolinone derivatives are potent inhibitors of carbonic anhydrases (CAs). For example:

  • Compound 4l inhibits Candida glabrata CA (CgNce103) with a KI of 6.4 nM, showing >10,000-fold selectivity over human isoforms hCA I/II .
  • Quinazolinones like 2-[(3-substituted-4(3H)-quinazolinon-2-yl)thio]-N-(4-sulfamoylphenyl)acetamides inhibit α-CA isoforms at nanomolar levels (e.g., KI = 0.25–10.8 nM for hCA-II) .

Comparison: The sulfamoyl group in Diethyl (4-sulfamoylphenyl) phosphate likely retains CA-binding affinity, but the phosphate ester could modify binding kinetics or isoform selectivity compared to thiosemicarbazones or quinazolinones.

Phosphate Esters and Metabolites

Diethyl phosphate (DEP), a metabolite of organophosphorus pesticides, shares the phosphate ester backbone but lacks the sulfamoylphenyl group. Studies in rats show dose-dependent effects on body weight and food consumption (e.g., 0.08–0.13 mg/kg DEP) .

Antiproliferative Acrylamide Derivatives

2-Cyano-3-(4-substituted phenyl)-N-(4-sulfamoylphenyl)acrylamides (20–24) exhibit antiproliferative activity against breast (MDA-MB-231) and colon (HT-29) cancer cells. For example:

  • 20 (4-fluorophenyl derivative): IC₅₀ = 12.5 µM (MDA-MB-231) .
  • 22 (4-bromophenyl derivative): IC₅₀ = 8.7 µM (HT-29) .

Data Tables

Table 2: Structural Features Influencing Bioactivity

Compound Key Structural Features Impact on Activity
This compound Phosphate ester + sulfamoylphenyl Potential dual role: enzyme inhibition (sulfamoyl) and metabolic stability (phosphate)
Quinazolinones (e.g., B) Quinazolinone core + sulfamoylphenyl Enhanced CA isoform selectivity
DEP Simple phosphate ester Metabolic disruption, low bioactivity

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